N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
Description
“N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide” is a benzenesulfonamide derivative featuring a 3,4-dihydroisoquinoline core linked to a thiophen-3-yl moiety via an ethyl spacer. The compound’s structure combines a sulfonamide group (known for its role in enzyme inhibition and pharmacokinetic modulation) with heterocyclic systems (dihydroisoquinoline and thiophene), which are often associated with bioactivity in medicinal chemistry.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S2/c24-27(25,20-8-2-1-3-9-20)22-14-21(19-11-13-26-16-19)23-12-10-17-6-4-5-7-18(17)15-23/h1-9,11,13,16,21-22H,10,12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBMQLYABNGZAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and cardiovascular health. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.
- Molecular Formula : C22H23N3O2S2
- Molecular Weight : 425.6 g/mol
- CAS Number : 898407-98-2
The biological activity of this compound is attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : This compound may act as an inhibitor of certain enzymes involved in cancer progression and cell proliferation. For instance, sulfonamide derivatives have been shown to inhibit carbonic anhydrases, which play a role in tumor growth regulation .
- Induction of Apoptosis : Studies indicate that related compounds trigger apoptosis through both intrinsic and extrinsic pathways. Activation of caspases (e.g., caspase-8 and -9) has been observed, leading to cell cycle arrest and mitochondrial membrane depolarization .
- Cardiovascular Effects : Some sulfonamide derivatives have demonstrated effects on perfusion pressure and coronary resistance in isolated heart models, suggesting potential applications in treating cardiovascular diseases .
Anticancer Activity
A study evaluating the anticancer properties of sulfonamide derivatives found that this compound exhibited significant cytotoxic effects against various cancer cell lines. The IC50 values for these compounds ranged from 0.60 to 19.99 µM across different cell types, indicating a promising therapeutic index .
Cardiovascular Impact
Research involving the impact of benzenesulfonamide derivatives on cardiovascular health highlighted their potential to modulate blood pressure through interactions with calcium channels. Specific derivatives were shown to decrease coronary resistance significantly compared to controls .
Case Studies
| Study | Findings |
|---|---|
| Wu et al., 1999 | Demonstrated that sulfonamide derivatives can inhibit endothelin receptors, potentially reducing pulmonary vascular hypertension. |
| Tilton et al., 2000 | Reported that certain sulfonamides attenuated cardiac hypertrophy in rat models. |
| Schwartz et al., 1995 | Found that carbonic anhydrase inhibitors could be beneficial for patients with severe heart failure. |
Scientific Research Applications
Medicinal Chemistry
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide has been investigated for its potential as a therapeutic agent. Its structure suggests possible applications in:
- Cancer Therapy : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Neurodegenerative Diseases : Research indicates that derivatives of this compound may act as inhibitors of enzymes like BACE-1, which is implicated in Alzheimer's disease. A study demonstrated the design of thiophene dihydroisoquinolins as novel BACE-1 inhibitors, highlighting their potential in treating neurodegenerative conditions .
Biochemical Probes
Due to its ability to bind selectively to certain proteins or enzymes, this compound can serve as a biochemical probe in research settings:
- Enzyme Inhibition Studies : The sulfonamide group may facilitate interactions with active sites of enzymes, allowing researchers to study enzyme kinetics and inhibition mechanisms.
Material Science
The unique properties of this compound also lend themselves to applications beyond biology:
- Polymer Development : The incorporation of thiophene and sulfonamide functionalities can lead to the development of novel materials with specific electronic or optical properties.
Case Study 1: BACE-1 Inhibition
A study published in Bioorganic & Medicinal Chemistry Letters explored the synthesis and evaluation of thiophene dihydroisoquinolins as BACE-1 inhibitors. The findings indicated that certain derivatives exhibited high potency (IC50 = 8 nM), showcasing the potential for compounds similar to this compound in treating Alzheimer’s disease .
Case Study 2: Antioxidant Activity
Research has suggested that compounds with similar structures may enhance reactive oxygen species (ROS) levels, indicating potential antioxidant activity. This property could be beneficial in developing therapeutic agents aimed at oxidative stress-related diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Structural Differences and Implications
- Thiophene vs. Thiophene’s smaller size may also reduce steric hindrance .
- Sulfonamide Linkage: Unlike sulfonyl-linked dihydroisoquinoline derivatives (e.g., ), the target compound’s ethyl spacer directly connects the dihydroisoquinoline and thiophene moieties, possibly altering conformational flexibility and target engagement .
- Substituent Effects on Bioactivity: Methoxy or methyl groups (e.g., ’s 7-methoxy-4,4-dimethyl derivative) improve metabolic stability but may reduce solubility.
Inferred Pharmacological Potential
While direct data are lacking, the structural similarities to NLRP3 inflammasome inhibitors () and antiviral agents () imply possible applications in inflammatory or viral diseases. The thiophene moiety may offer unique interactions with cysteine protease targets (e.g., MERS-CoV PLpro) compared to purely aromatic analogues .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
- Route Design : Use nucleophilic substitution or coupling reactions (e.g., amine-sulfonamide conjugation) in anhydrous tetrahydrofuran (THF) under argon, with triethylamine as a base (see for analogous syntheses).
- Optimization :
- Temperature : Prolonged reaction times (e.g., 12–24 hours) at room temperature improve conversion.
- Purification : Reverse-phase chromatography (C18 columns) effectively isolates the target compound, with yields enhanced by optimizing gradient elution (e.g., 48–75% purity achieved in ).
- Challenges : Competing side reactions (e.g., sulfonamide overalkylation) require strict stoichiometric control of reagents.
Q. Reference :
Q. Which spectroscopic techniques are critical for confirming structural integrity?
Methodological Answer:
- 1H/13C NMR : Assign peaks for dihydroisoquinoline protons (δ 2.5–4.0 ppm, multiplet) and thiophene aromatic protons (δ 6.5–7.5 ppm). Confirm sulfonamide NH signals (δ ~7.0 ppm, broad) (as in ).
- IR Spectroscopy : Validate sulfonamide S=O stretches (~1350–1150 cm⁻¹) and NH bending (~1600 cm⁻¹).
- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm mass accuracy (e.g., used HRMS to verify a 401.1505 Da compound).
Q. Reference :
Advanced Research Questions
Q. How can molecular docking (e.g., Glide) predict binding affinity to targets like the NLRP3 inflammasome?
Methodological Answer:
- Protein Preparation : Retrieve NLRP3 PDB structures, remove water, add hydrogens, and assign charges (OPLS-AA force field).
- Ligand Setup : Optimize compound geometry using DFT (B3LYP/6-31G*), then generate low-energy conformers.
- Grid Generation : Define binding pockets using receptor van der Waals radii (e.g., catalytic cysteine residues).
- Docking Protocol : Use Glide’s XP mode for torsional sampling and scoring. Validate poses by comparing rmsd (<2.0 Å) to co-crystallized ligands ( highlights Glide’s accuracy over GOLD/FlexX).
Q. How to resolve contradictions in biological activity data across assays (e.g., cytotoxicity vs. inhibition)?
Methodological Answer:
- Assay Standardization : Use identical cell lines (e.g., HEK293 for MERS-CoV inhibition in ) and normalize to vehicle controls.
- Data Analysis : Apply Hill equation modeling to dose-response curves. Use ANOVA to assess batch-to-batch variability (e.g., reported 0.520–0.604% cytotoxicity variation).
- Mechanistic Follow-Up : Test metabolites (via LC-MS) and off-target effects (e.g., kinase profiling).
Q. What methodologies identify stability and degradation products under physiological conditions?
Methodological Answer:
- Forced Degradation : Expose to pH 1–13 buffers (37°C, 1 week), UV light, or H2O2. Monitor via HPLC-UV (210–280 nm).
- Degradant Identification : Use LC-HRMS/MS (Q-TOF) to fragment ions. Compare to synthetic standards (e.g., ’s HRMS protocol).
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life (e.g., activation energy from thermal stress data).
Q. Reference :
Q. How to design SAR studies for optimizing the sulfonamide moiety?
Methodological Answer:
- Analog Synthesis : Replace benzenesulfonamide with substituted aryl groups (e.g., 4-F, 4-NO2) via nucleophilic displacement ( used 2-chloroacetamide for functionalization).
- Activity Testing : Screen analogs in target assays (e.g., NLRP3 inhibition from ) and measure IC50 shifts.
- Computational Guidance : Perform QSAR using CoMFA/CoMSIA to correlate substituent electronic effects (σ, π) with activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
